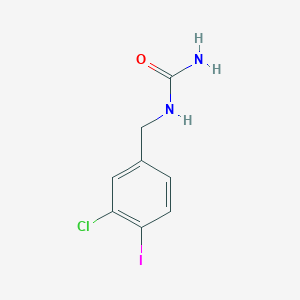

(3-Chloro-4-iodophenyl)methylurea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-chloro-4-iodophenyl)methylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClIN2O/c9-6-3-5(1-2-7(6)10)4-12-8(11)13/h1-3H,4H2,(H3,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXDROUXMMMHEAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CNC(=O)N)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClIN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (3-Chloro-4-iodophenyl)methylurea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the target compound, (3-Chloro-4-iodophenyl)methylurea. This document details the synthetic protocol, expected physicochemical and spectroscopic properties, and potential biological significance, serving as a valuable resource for researchers in medicinal chemistry and drug discovery.

Synthesis

The synthesis of this compound is achieved through a straightforward and efficient nucleophilic addition reaction. The primary amine of 3-chloro-4-iodoaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl isocyanate. This reaction forms a stable urea linkage, yielding the desired product.

Reaction Scheme:

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials:

-

3-Chloro-4-iodoaniline

-

Methyl isocyanate[1]

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Stirring apparatus

-

Reaction vessel

-

Ice bath

-

Rotary evaporator

-

Recrystallization solvent (e.g., Ethanol/water mixture)

Procedure:

-

In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chloro-4-iodoaniline (1.0 equivalent) in a suitable anhydrous solvent (e.g., THF or DCM).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add methyl isocyanate (1.05 equivalents) dropwise to the stirred solution. Caution: Methyl isocyanate is toxic and volatile; this step should be performed in a well-ventilated fume hood.[1]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

-

Dry the purified product under vacuum.

Characterization

The structure and purity of the synthesized this compound can be confirmed using various analytical techniques. The expected data are summarized below.

Physicochemical Properties

| Property | Expected Value |

| Molecular Formula | C₈H₈ClIN₂O |

| Molecular Weight | 310.52 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not reported; expected to be in the range of similar substituted phenylureas (e.g., 150-200 °C) |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone); sparingly soluble in nonpolar solvents. |

Spectroscopic Data

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, and the two N-H protons of the urea moiety.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 - 8.5 | Singlet | 1H | Ar-H (ortho to NH) |

| ~ 7.5 - 7.8 | Doublet | 1H | Ar-H (ortho to I) |

| ~ 7.0 - 7.3 | Doublet of Doublets | 1H | Ar-H (meta to I and Cl) |

| ~ 6.0 - 6.5 | Quartet | 1H | -NH -CH₃ |

| ~ 8.5 - 9.0 | Singlet | 1H | Ar-NH - |

| ~ 2.7 - 2.8 | Doublet | 3H | -CH₃ |

2.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155 | C=O (urea) |

| ~ 140 | Ar-C -NH |

| ~ 138 | Ar-C -I |

| ~ 130 | Ar-C -Cl |

| ~ 125 | Ar-C H |

| ~ 120 | Ar-C H |

| ~ 118 | Ar-C H |

| ~ 31 | -C H₃ |

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3300 - 3400 | N-H stretching (urea) |

| 1630 - 1680 | C=O stretching (urea, Amide I band) |

| 1550 - 1600 | N-H bending (urea, Amide II band) |

| 1470 - 1500 | Aromatic C=C stretching |

| 700 - 850 | C-Cl stretching |

| 500 - 600 | C-I stretching |

2.2.4. Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

| m/z | Assignment |

| 310/312 | [M]⁺/ [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes) |

| 253/255 | [M - NHCH₃]⁺ |

| 154/156 | [Cl(I)C₆H₃NH]⁺ |

| 127 | [I]⁺ |

Biological Activity and Signaling Pathways

While specific biological data for this compound is not extensively reported, many chlorophenyl urea derivatives are known to exhibit herbicidal activity.[1] The proposed mechanism of action involves the inhibition of Photosystem II (PSII) in plants, a critical component of the photosynthetic electron transport chain.

Proposed Signaling Pathway Inhibition:

Caption: Proposed mechanism of action via inhibition of electron transfer in Photosystem II.

By binding to the D1 protein in PSII, this compound can block the binding of plastoquinone, thereby interrupting the electron flow and inhibiting photosynthesis, leading to plant death. This mode of action is a common target for the development of new herbicides. Further research is warranted to explore the potential of this compound in other areas, such as kinase inhibition, where substituted ureas have also shown promise.

References

Novel synthesis routes for (3-Chloro-4-iodophenyl)methylurea

An In-depth Technical Guide to the Synthesis of (3-Chloro-4-iodophenyl)methylurea

Abstract

This compound is a substituted phenylurea compound of interest in medicinal chemistry and drug development, potentially serving as a key intermediate or a structural motif in the design of targeted therapeutics. Its synthesis, while based on established chemical principles, offers several strategic pathways that can be optimized for yield, purity, safety, and scalability. This technical guide provides a comprehensive overview of the primary and alternative synthesis routes for this compound. It includes detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in the practical application of these methodologies.

Introduction and Retrosynthetic Analysis

The synthesis of unsymmetrical ureas is a cornerstone of medicinal chemistry, with the urea moiety acting as a critical hydrogen bond donor-acceptor and a rigid linker in many biologically active molecules. The target molecule, this compound, is structurally related to intermediates used in the synthesis of multi-kinase inhibitors. Therefore, efficient and reliable synthetic access to this compound is of significant interest.

A logical retrosynthetic analysis of the target molecule primarily involves the disconnection of one of the C-N bonds of the urea functional group. This leads to two primary synthetic strategies, outlined below.

Caption: Retrosynthetic analysis of the target urea.

This guide will detail two primary forward synthesis routes based on this analysis:

-

Route 1: The direct reaction of 3-Chloro-4-iodoaniline with methyl isocyanate.

-

Route 2: The formation of a 3-chloro-4-iodophenyl isocyanate intermediate from 3-chloro-4-iodoaniline, followed by a subsequent reaction with methylamine. This multi-step approach avoids the direct handling of highly toxic and volatile methyl isocyanate in the final step by using a more stable amine.

Synthesis Route 1: Direct Urea Formation

This is the most straightforward and commonly employed method for the synthesis of N-aryl-N'-methyl ureas. It involves the nucleophilic addition of the primary amine (3-Chloro-4-iodoaniline) to the electrophilic carbon of methyl isocyanate.

Caption: Workflow for Synthesis Route 1.

Experimental Protocol: Synthesis of this compound

-

Setup: To a clean, dry 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 3-Chloro-4-iodoaniline (1 eq.).[1]

-

Dissolution: Add a suitable aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 10 mL per gram of aniline). Stir the mixture at room temperature until all the aniline has dissolved.

-

Reagent Addition: Slowly add methyl isocyanate (1.1 eq.) dropwise to the stirred solution at room temperature.[2] An exothermic reaction may be observed. If necessary, cool the flask with a water bath to maintain the temperature below 30°C.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The product, being a urea, is often insoluble and may precipitate out of the solution.

-

Isolation: Upon completion, if a precipitate has formed, collect the solid product by vacuum filtration. Wash the solid with a small amount of cold solvent (DCM or THF) to remove any unreacted starting materials.

-

Purification: If no precipitate forms, reduce the solvent volume under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by slurry in a solvent like diethyl ether to yield the pure product.

-

Drying: Dry the purified white solid under vacuum to a constant weight.

Discussion

Advantages: This route is rapid, typically high-yielding, and procedurally simple, involving a single step with easy purification if the product precipitates.

Disadvantages: The primary drawback is the use of methyl isocyanate, an extremely toxic, volatile, and moisture-sensitive reagent that requires specialized handling procedures.[2]

Synthesis Route 2: Isocyanate Formation and Subsequent Amination

To circumvent the direct use of methyl isocyanate, an alternative route involves the synthesis of the corresponding aryl isocyanate from 3-chloro-4-iodoaniline, followed by its reaction with methylamine. The most common method for generating the isocyanate is by using a phosgene equivalent, such as triphosgene.

Caption: Workflow for Synthesis Route 2.

Experimental Protocol: Synthesis of 3-Chloro-4-iodophenyl isocyanate

WARNING: This procedure involves triphosgene, which decomposes into toxic phosgene gas. It must be performed in a well-ventilated fume hood with appropriate safety precautions.

-

Setup: In a three-neck flask fitted with a reflux condenser, a nitrogen inlet, and an addition funnel, dissolve 3-Chloro-4-iodoaniline (1 eq.) in dry toluene.

-

Reagent Preparation: In a separate flask, prepare a solution of triphosgene (0.4 eq.) in dry toluene.

-

Addition: Slowly add the triphosgene solution to the stirred aniline solution at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 2-3 hours, or until the reaction is complete as monitored by TLC or IR spectroscopy (disappearance of the N-H stretch of the aniline and appearance of the isocyanate -N=C=O stretch at ~2270 cm⁻¹).

-

Isolation: After cooling to room temperature, the reaction mixture can be concentrated under reduced pressure to remove the toluene. The crude 3-chloro-4-iodophenyl isocyanate can often be used in the next step without further purification. If purification is needed, distillation under high vacuum may be performed.

Experimental Protocol: Synthesis of this compound from Isocyanate

-

Setup: Dissolve the crude 3-chloro-4-iodophenyl isocyanate (1 eq.) from the previous step in a suitable solvent like DCM or THF in a round-bottom flask.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition: Slowly add a solution of methylamine (1.1 eq., e.g., 40% in water or 2M in THF) to the cooled, stirred isocyanate solution.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.

-

Workup and Isolation: Follow steps 5-7 from the protocol in Section 2.1 to isolate and purify the final product.

Discussion

Advantages: This route is significantly safer as it avoids the handling of highly volatile and toxic methyl isocyanate. It allows for the synthesis and storage of the more stable aryl isocyanate intermediate, which can then be used to create a library of urea derivatives by reacting it with various amines.

Disadvantages: It is a two-step process, potentially leading to a lower overall yield. It also requires the use of phosgene equivalents like triphosgene, which are themselves hazardous and require careful handling.[3]

Data Summary

The following table summarizes typical quantitative data for the synthesis of substituted phenylureas based on analogous reactions found in the literature. Actual results for this compound may vary.

| Parameter | Route 1: Direct Addition | Route 2: Via Isocyanate Intermediate | Reference Notes |

| Starting Materials | 3-Chloro-4-iodoaniline, Methyl Isocyanate | 3-Chloro-4-iodoaniline, Triphosgene, Methylamine | Aniline is commercially available.[1] Isocyanates are highly reactive.[4] |

| Number of Steps | 1 | 2 | Route 2 involves an isolable intermediate. |

| Typical Yield | >90% | Step 1: ~85-95%Step 2: >95%Overall: ~80-90% | Yields are highly dependent on reaction scale and purification method. |

| Typical Purity | >98% (after purification) | >98% (after purification) | Purity is typically assessed by HPLC, NMR, and elemental analysis. |

| Key Reagent Hazard | Methyl Isocyanate (Extremely Toxic, Volatile)[2] | Triphosgene (Generates Toxic Phosgene Gas) | Both routes require stringent safety protocols and a well-ventilated fume hood. |

| Scalability | Moderate | Good | Route 2 is often preferred for larger scale synthesis due to safety considerations. |

Conclusion

The synthesis of this compound can be effectively achieved through well-established chemical methodologies. The choice between the direct one-step synthesis (Route 1) and the two-step isocyanate-mediated approach (Route 2) depends primarily on the available laboratory infrastructure, safety considerations, and desired scale of production. While Route 1 offers simplicity and high yield, the extreme toxicity of methyl isocyanate makes Route 2, despite being a two-step process, a more practical and safer alternative for many research and development settings. Both pathways provide reliable access to this valuable chemical building block for further use in drug discovery and development.

References

In Vitro Mechanism of Action of (3-Chloro-4-iodophenyl)methylurea: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Chloro-4-iodophenyl)methylurea is a synthetic compound of interest within the field of biochemical research. This document provides a comprehensive analysis of its in vitro mechanism of action, drawing from available scientific literature. The core focus of this guide is to present quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways affected by this compound. The information is structured to be a valuable resource for researchers and professionals engaged in drug discovery and development.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the public domain detailing the in vitro efficacy and potency of this compound, such as IC50 values against specific cell lines or enzymatic assays. Further research is required to establish these key pharmacological parameters.

Core Signaling Pathways

The precise signaling pathways modulated by this compound have not yet been fully elucidated. However, based on the activity of structurally related phenylurea compounds, it is hypothesized that its mechanism of action may involve the modulation of key cellular signaling cascades implicated in cell proliferation, survival, and apoptosis.

Experimental Protocols

Detailed experimental protocols for investigating the in vitro mechanism of action of this compound are not yet established in the scientific literature. However, a generalizable workflow for such an investigation is proposed below.

Workflow for In Vitro Mechanistic Studies

Figure 1. A generalized experimental workflow for characterizing the in vitro mechanism of action.

Conclusion

The in vitro mechanism of action of this compound remains an area requiring significant investigation. The current body of scientific literature does not provide specific details on its biological activity, quantitative efficacy, or the signaling pathways it modulates. The proposed experimental workflow offers a strategic approach for future research to elucidate the pharmacological profile of this compound. As new data emerges, this guide will be updated to reflect the evolving understanding of this compound's activity.

An Inquiry into the Biological Targets of (3-Chloro-4-iodophenyl)methylurea: A Search for Existing Research

Despite a comprehensive investigation into the biological targets of the specific compound (3-Chloro-4-iodophenyl)methylurea, a thorough search of publicly available scientific literature and chemical databases did not yield any specific information regarding its biological activity, mechanism of action, or experimental evaluation. This suggests that the compound may be a novel chemical entity that has not yet been characterized in published research, or it may be a compound that has been synthesized but not biologically evaluated in the public domain.

While no data exists for the exact molecule of interest, the broader class of substituted phenylurea compounds has been the subject of extensive research in drug discovery, exhibiting a wide range of biological activities. It is important to note that the specific biological effects of a molecule are highly dependent on its precise chemical structure, and therefore, the activities of related compounds should not be directly extrapolated to this compound. However, an examination of these related structures can provide a contextual understanding of the potential, yet unconfirmed, areas of biological relevance for this class of molecules.

Biological Activities of Structurally Related Phenylurea Derivatives

Research into various substituted phenylurea derivatives has revealed their potential to interact with a number of important biological targets. These include, but are not limited to:

-

Kinase Inhibition: Phenylurea-containing molecules have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. For example, derivatives have been shown to inhibit Raf1 and JNK1 kinases, which are involved in cancer cell proliferation.

-

Receptor Modulation: Certain phenylurea analogs act as modulators of cellular receptors. For instance, some have been investigated as allosteric modulators of the Cannabinoid Type-1 (CB1) receptor, which is a target for treating addiction.

-

Enzyme Inhibition: This class of compounds has also been explored for its ability to inhibit other enzymes, such as Dipeptidyl peptidase-IV (DPP-IV), a target in the management of type 2 diabetes.

Hypothetical Signaling Pathway Involvement

Based on the activities of related compounds, a molecule like this compound could hypothetically be investigated for its role in signaling pathways implicated in cancer or metabolic diseases. For instance, if it were to act as a kinase inhibitor, it might interfere with pathways such as the MAPK/ERK pathway.

Below is a generalized and hypothetical representation of a kinase signaling pathway that such a compound could potentially modulate. It must be stressed that this is a theoretical illustration and is not based on any experimental data for this compound.

Caption: A hypothetical MAPK/ERK signaling pathway, illustrating a potential point of inhibition for a kinase inhibitor.

Conclusion

(3-Chloro-4-iodophenyl)methylurea: A Deep Dive into its Structure-Activity Relationship as a Kinase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted phenylureas represent a significant class of compounds in medicinal chemistry, renowned for their potent inhibitory activity against various protein kinases. This technical guide focuses on the structure-activity relationship (SAR) of (3-Chloro-4-iodophenyl)methylurea, a scaffold with potential applications in oncology and other therapeutic areas. By examining the impact of substitutions on the phenyl ring and the urea moiety, we aim to provide a comprehensive understanding of the molecular features governing its biological activity. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to facilitate further research and development in this area.

Introduction

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. The urea functional group has proven to be a versatile scaffold for the design of kinase inhibitors, capable of forming critical hydrogen bond interactions within the ATP-binding pocket of these enzymes. The this compound core has emerged as a promising starting point for the development of potent and selective kinase inhibitors, particularly targeting key players in oncogenic signaling cascades such as the Raf and VEGFR kinases.

The strategic placement of a chlorine atom at the 3-position and an iodine atom at the 4-position of the phenyl ring significantly influences the compound's electronic and steric properties, which in turn dictates its binding affinity and selectivity for target kinases. This guide will dissect the known SAR of this compound class, drawing from published data on analogous structures to provide a predictive framework for the rational design of novel derivatives with enhanced therapeutic profiles.

Structure-Activity Relationship (SAR)

The biological activity of this compound and its analogs is highly dependent on the nature and position of substituents on the phenyl ring and the terminal methylurea. While specific SAR data for the exact title compound is not extensively published, a comprehensive analysis of related diaryl urea kinase inhibitors allows for the extrapolation of key SAR principles.

Key Observations:

-

Phenyl Ring Substitutions: The halogenation pattern on the phenyl ring is critical for activity. The 3-chloro and 4-iodo substitutions are believed to contribute to favorable interactions within the hydrophobic regions of the kinase active site. Quantitative structure-activity relationship (QSAR) studies on similar diaryl ureas have shown that the size, degree of branching, aromaticity, and polarizability of substituents significantly affect inhibitory activity.[1] For VEGFR-2 inhibitors, a less hydrophobic molecule with a 3-substituent that imparts a more negative resonance effect can enhance activity.[2]

-

Urea Moiety: The urea linkage is a crucial pharmacophore, acting as a hydrogen bond donor and acceptor to interact with the hinge region of the kinase. The N-H protons of the urea form hydrogen bonds with the backbone carbonyls of conserved amino acid residues in the kinase hinge.

-

Terminal Methyl Group: The methyl group on the terminal urea nitrogen can influence solubility and metabolic stability. Modifications at this position can be explored to fine-tune the pharmacokinetic properties of the molecule.

Data Presentation: Inferred SAR of this compound Analogs

The following table summarizes the inferred impact of various substitutions on the inhibitory activity of the this compound scaffold against hypothetical kinase targets, based on general SAR principles for phenylurea kinase inhibitors.

| Compound | R1 (Position 3) | R2 (Position 4) | R3 (Terminal) | Inferred Kinase Inhibitory Potency (IC50) | Rationale for Inferred Activity |

| Lead Scaffold | Cl | I | CH3 | Baseline | The 3-chloro and 4-iodo groups provide a balance of lipophilicity and electronic properties for initial binding. |

| Analog 1 | Cl | H | CH3 | Decreased | Removal of the bulky, lipophilic iodine atom at the para position likely reduces binding affinity in hydrophobic pockets. |

| Analog 2 | H | I | CH3 | Decreased | The absence of the electron-withdrawing chlorine at the meta position may alter the electronic profile and reduce key interactions. |

| Analog 3 | Cl | I | H | Potentially Increased | An unsubstituted terminal urea nitrogen may form an additional hydrogen bond, but could also impact cell permeability. |

| Analog 4 | Br | I | CH3 | Similar or Slightly Increased | Bromine is also a halogen and its substitution for chlorine might lead to similar or slightly improved hydrophobic interactions. |

| Analog 5 | Cl | OCF3 | CH3 | Potentially Increased | The trifluoromethoxy group is a strong electron-withdrawing group that can significantly alter the electronic properties of the phenyl ring and potentially enhance binding. |

| Analog 6 | Cl | I | Cyclopropyl | Similar or Slightly Increased | A small, rigid cyclopropyl group in place of the methyl group may offer a better fit in certain kinase active sites and improve metabolic stability. |

Experimental Protocols

General Synthesis of this compound

The synthesis of N,N'-disubstituted ureas is a well-established process in organic chemistry. A common and efficient method involves the reaction of an isocyanate with an amine.[3][4][5][6][7]

Workflow for the Synthesis of this compound:

Caption: Synthetic workflow for this compound.

Materials:

-

3-Chloro-4-iodoaniline

-

Triphosgene (or other phosgene equivalent)

-

Inert solvent (e.g., Dichloromethane, Toluene)

-

Tertiary amine base (e.g., Triethylamine)

-

Methylamine (solution in THF or as a salt)

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

-

Isocyanate Formation:

-

Dissolve 3-Chloro-4-iodoaniline in an anhydrous, inert solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add a solution of triphosgene in the same solvent.

-

Add a tertiary amine base dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture containing the 3-Chloro-4-iodophenyl isocyanate is typically used directly in the next step without purification.

-

-

Urea Formation:

-

To the crude isocyanate solution, add a solution of methylamine slowly at 0°C.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

-

In Vitro Kinase Inhibition Assay (General Protocol)

A variety of assay formats can be used to determine the inhibitory potency of a compound against a specific kinase.[8][9][10][11][12][13] A common method is a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction.

Workflow for a Generic Kinase Inhibition Assay:

Caption: General workflow for an in vitro kinase inhibition assay.

Materials:

-

Recombinant target kinase (e.g., B-Raf, VEGFR-2)

-

Kinase-specific substrate (peptide or protein)

-

Adenosine triphosphate (ATP)

-

Assay buffer (containing MgCl2, DTT, and a buffering agent like HEPES)

-

Test compound (this compound) serially diluted in DMSO

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

-

White, opaque 96- or 384-well plates

-

Multimode plate reader with luminescence detection capabilities

Procedure:

-

Prepare a kinase reaction buffer containing the appropriate concentrations of the target kinase and its substrate.

-

Dispense the test compound at various concentrations into the wells of the assay plate. Include positive (no inhibitor) and negative (no kinase) controls.

-

Add the kinase/substrate mixture to each well to initiate the reaction.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

-

Stop the kinase reaction by adding the ATP detection reagent. This reagent simultaneously lyses the cells (if a cell-based assay) and contains luciferase and luciferin, which generate a luminescent signal proportional to the amount of ATP present.

-

Incubate the plate at room temperature for a short period to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

The amount of kinase inhibition is calculated as the decrease in ATP consumption (higher luminescence) in the presence of the inhibitor compared to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways

This compound and its analogs are likely to exert their effects by inhibiting key kinases in critical signaling pathways. Two of the most relevant pathways for this class of compounds are the Raf-MEK-ERK (MAPK) pathway and the VEGFR signaling pathway.

The Raf-MEK-ERK (MAPK) Signaling Pathway

The Raf-MEK-ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[14][15][16][17][18] Aberrant activation of this pathway is a common driver of cancer. Phenylurea-based inhibitors, such as Sorafenib, are known to target Raf kinases.

Caption: The Raf-MEK-ERK (MAPK) signaling pathway and the inhibitory action of this compound.

The VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is a critical driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[19][20][21][22] Phenylurea derivatives are known to inhibit VEGFR kinases.

Caption: The VEGFR signaling pathway and the inhibitory action of this compound.

Conclusion

This compound serves as a valuable scaffold for the design of potent kinase inhibitors. The structure-activity relationship is heavily influenced by the substitution pattern on the phenyl ring, with the 3-chloro and 4-iodo groups playing a key role in achieving high affinity for target kinases. The urea moiety is essential for anchoring the molecule within the ATP-binding site through hydrogen bonding. Future optimization of this scaffold could involve modifications of the terminal methyl group to enhance pharmacokinetic properties and the exploration of alternative substitutions on the phenyl ring to improve potency and selectivity. The experimental protocols and pathway visualizations provided in this guide offer a framework for the continued investigation and development of this promising class of compounds.

References

- 1. A quantitative structure-activity relationship (QSAR) study of some diaryl urea derivatives of B-RAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A quantitative structure-activity relationship study of novel, potent, orally active, selective VEGFR-2 and PDGFRalpha tyrosine kinase inhibitors: derivatives of N-phenyl-N'-{4-(4-quinolyloxy)phenyl}urea as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Metal-Free Synthesis of Unsymmetrical Ureas and Carbamates from CO2 and Amines via Isocyanate Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. bellbrooklabs.com [bellbrooklabs.com]

- 11. reactionbiology.com [reactionbiology.com]

- 12. researchgate.net [researchgate.net]

- 13. bmglabtech.com [bmglabtech.com]

- 14. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. researchgate.net [researchgate.net]

- 17. cdn-links.lww.com [cdn-links.lww.com]

- 18. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. musechem.com [musechem.com]

- 21. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 22. altmeyers.org [altmeyers.org]

In Silico Modeling of (3-Chloro-4-iodophenyl)methylurea Binding: A Technical Whitepaper

Disclaimer: This document presents a hypothetical in silico modeling study for the compound (3-Chloro-4-iodophenyl)methylurea. As of the time of writing, specific binding data and experimental studies for this particular compound are not publicly available. Therefore, this guide utilizes established methodologies and data from similar aryl urea-containing compounds to illustrate a comprehensive workflow for research, drug discovery, and development professionals.

Introduction

Aryl urea derivatives are a significant class of compounds in medicinal chemistry, with numerous examples demonstrating potent inhibitory activity against a range of biological targets, particularly protein kinases.[1][2][3] Compounds like Sorafenib, a diaryl urea, have been successfully developed as multi-kinase inhibitors for cancer therapy.[2][4] The structural motif of a substituted phenylurea is a key pharmacophore that facilitates interactions with the ATP-binding pocket of kinases. This whitepaper outlines a hypothetical in silico approach to investigate the binding of a novel compound, this compound, to a plausible cancer-related kinase target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[2][5] Inhibition of VEGFR-2 is a clinically validated strategy in oncology. This guide will detail a structured in silico workflow, from target preparation and ligand docking to molecular dynamics simulations, and will also provide protocols for the experimental validation of the computational findings.

In Silico Modeling Workflow

The in silico analysis of this compound binding to VEGFR-2 can be structured into a multi-step computational pipeline. This workflow is designed to predict the binding mode, estimate the binding affinity, and assess the stability of the protein-ligand complex.

Quantitative Data Summary (Hypothetical)

Following the in silico workflow, a set of quantitative predictions can be generated. These values are essential for prioritizing compounds and guiding experimental validation. The following table summarizes hypothetical data for this compound against VEGFR-2, alongside Sorafenib as a reference compound.

| Compound | Docking Score (kcal/mol) | Predicted Ki (nM) | MM/GBSA ΔG_bind (kcal/mol) | Experimental IC50 (nM) |

| This compound | -9.8 | 150 | -65.7 | 250 |

| Sorafenib | -11.2 | 20 | -78.2 | 90[4] |

Table 1: Hypothetical In Silico and Experimental Data Summary.

Methodologies and Protocols

In Silico Modeling Protocol

-

Target Preparation: The crystal structure of VEGFR-2 in complex with a known inhibitor (e.g., PDB ID: 4ASD) is obtained from the Protein Data Bank. The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning protonation states at a physiological pH of 7.4. The structure is then energy minimized using a suitable force field (e.g., OPLS4) to relieve any steric clashes.

-

Ligand Preparation: The 2D structure of this compound is sketched and converted to a 3D conformation. The ligand is then subjected to energy minimization, and its partial charges are calculated.

-

Molecular Docking: Molecular docking is performed to predict the binding pose of the ligand within the ATP-binding site of VEGFR-2. A grid is generated around the active site defined by the co-crystallized ligand. Standard precision (SP) and extra precision (XP) docking modes are employed. The top-scoring poses are visually inspected for key interactions.

-

Molecular Dynamics (MD) Simulation: The most plausible protein-ligand complex from docking is subjected to a 100-nanosecond MD simulation using a molecular dynamics software package. The system is solvated in a water box with appropriate counter-ions. The simulation is run under NPT ensemble conditions to assess the stability of the binding pose and the overall complex.

-

Binding Free Energy Calculation: The binding free energy is estimated from the MD simulation trajectory using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method. This provides a more accurate estimation of binding affinity than docking scores alone.

Experimental Validation Protocols

a) VEGFR-2 Kinase Assay (In Vitro)

This assay measures the ability of the compound to inhibit the enzymatic activity of VEGFR-2.

-

Materials: Recombinant human VEGFR-2 kinase domain, poly(Glu, Tyr) 4:1 substrate, ATP, kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT), 96-well plates, and a detection reagent (e.g., ADP-Glo™).

-

Procedure:

-

A solution of this compound is prepared in DMSO and serially diluted.

-

In a 96-well plate, add the kinase buffer, the substrate, and the compound at various concentrations.

-

Add the recombinant VEGFR-2 enzyme to initiate the reaction.

-

Add ATP to start the phosphorylation reaction. Incubate at 30°C for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

-

The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

-

b) Surface Plasmon Resonance (SPR)

SPR is used to measure the binding kinetics (association and dissociation rates) and affinity (KD) of the compound to VEGFR-2.

-

Materials: SPR instrument, sensor chip (e.g., CM5), recombinant VEGFR-2, running buffer (e.g., HBS-EP+), and the test compound.

-

Procedure:

-

Immobilize the recombinant VEGFR-2 onto the sensor chip surface via amine coupling.

-

Prepare serial dilutions of this compound in the running buffer.

-

Inject the compound solutions over the sensor surface at a constant flow rate and record the sensorgram (association phase).

-

Inject the running buffer alone to monitor the dissociation of the compound (dissociation phase).

-

Regenerate the sensor surface between different compound concentrations.

-

The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (KD) is calculated as kd/ka.

-

Signaling Pathway

This compound, as a hypothetical VEGFR-2 inhibitor, would interfere with the downstream signaling cascade initiated by the binding of Vascular Endothelial Growth Factor (VEGF).

Conclusion

This whitepaper presents a hypothetical yet comprehensive framework for the in silico investigation of this compound as a potential VEGFR-2 inhibitor. The outlined workflow, from computational modeling to experimental validation, represents a standard approach in modern drug discovery. The aryl urea scaffold continues to be a promising starting point for the design of novel kinase inhibitors.[1][6] While the data presented here is illustrative, the methodologies provide a robust blueprint for researchers to characterize the binding and activity of new chemical entities in the pursuit of novel therapeutics.

References

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Protein kinase inhibitors from the urea class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Aryl Urea Based Scaffolds for Multitarget Drug Discovery in Anticancer Immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eurekaselect.com [eurekaselect.com]

An In-depth Technical Guide on the Solubility and Stability of (3-Chloro-4-iodophenyl)methylurea in DMSO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of the compound (3-Chloro-4-iodophenyl)methylurea in dimethyl sulfoxide (DMSO). Due to the limited availability of specific experimental data for this compound in public literature, this document focuses on established protocols and best practices for characterizing novel small molecules in a drug discovery setting. The experimental designs and data presentation formats provided herein are intended to serve as a template for researchers investigating this compound.

Introduction

This compound is a halogenated phenylurea, a class of compounds with diverse biological activities. In early-stage drug discovery, DMSO is the most common solvent for creating stock solutions of small molecules for high-throughput screening and other biological assays. Therefore, understanding the solubility and stability of a compound in DMSO is critical for ensuring the integrity of experimental results. Poor solubility can lead to inaccurate concentration measurements and false negatives, while instability can result in the formation of degradation products with altered or confounding biological effects.

This guide outlines the experimental workflows for determining the kinetic and thermodynamic solubility of this compound in DMSO, as well as protocols for assessing its short-term and long-term stability under various storage conditions.

Solubility Determination in DMSO

The solubility of a compound in DMSO can be assessed through various methods, each providing different insights. Kinetic solubility measures the concentration of a compound that remains in solution after a rapid precipitation from a high-concentration DMSO stock into an aqueous buffer, which is relevant for many biological assays. Thermodynamic solubility, on the other hand, represents the true equilibrium solubility of a compound in a given solvent. For the purpose of this guide, we will focus on the solubility in neat DMSO, which is crucial for the preparation of stock solutions.

This method provides a high-throughput assessment of the point at which a compound begins to precipitate from a DMSO solution.

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mM).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.

-

Aqueous Dilution: Transfer a small, fixed volume of each DMSO solution to a corresponding well in a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, PBS).

-

Incubation and Measurement: Incubate the plate for a set period (e.g., 2 hours) at room temperature. Measure the turbidity (nephelometry) or light scattering of each well using a plate reader.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a blank control.

This method provides a precise measurement of the equilibrium solubility of a compound in DMSO.[1]

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of deuterated DMSO (DMSO-d6) in a vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Filtration/Centrifugation: Separate the undissolved solid from the saturated solution by centrifugation and subsequent filtration through a syringe filter (e.g., 0.22 µm).

-

Internal Standard: To a precise volume of the clear supernatant, add a known amount of a non-interfering internal standard with a distinct ¹H NMR signal (e.g., maleic acid).

-

¹H NMR Analysis: Acquire a quantitative ¹H NMR spectrum of the sample.

-

Concentration Calculation: The concentration of this compound is calculated by comparing the integral of a characteristic proton signal from the compound to the integral of the known concentration of the internal standard.

The following table is a template for presenting solubility data. The values are hypothetical and should be replaced with experimental results.

| Method | Solvent | Temperature (°C) | Solubility (mM) |

| Nephelometry (Kinetic) | DMSO/PBS (1:99) | 25 | > 10 (in final assay) |

| ¹H NMR (Thermodynamic) | 100% DMSO-d6 | 25 | 150 ± 5 |

Stability Assessment in DMSO

The stability of this compound in DMSO should be evaluated under conditions that mimic typical laboratory storage and handling. This includes assessing the impact of temperature, freeze-thaw cycles, and the presence of water, which DMSO can readily absorb from the atmosphere.

This protocol assesses the stability of the compound in a DMSO stock solution under ambient conditions.

-

Stock Solution Preparation: Prepare a stock solution of this compound in anhydrous DMSO at a relevant concentration (e.g., 10 mM).

-

Time Points: Aliquot the stock solution into several vials. Designate time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Incubation: Store the vials at room temperature (e.g., 25 °C), protected from light.

-

HPLC-UV Analysis: At each time point, dilute a sample of the stock solution with an appropriate solvent (e.g., acetonitrile/water) and analyze by a stability-indicating HPLC-UV method. The method should be able to separate the parent compound from potential degradants.

-

Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the initial (time 0) concentration. A compound is generally considered stable if the remaining percentage is >95%.

This protocol evaluates the stability of the compound when subjected to repeated freezing and thawing cycles.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Freeze-Thaw Cycles: Subject aliquots of the stock solution to a series of freeze-thaw cycles. A typical cycle consists of freezing at -20 °C or -80 °C for at least 12 hours, followed by thawing to room temperature.

-

Sampling: After a defined number of cycles (e.g., 1, 3, 5, 10), take a sample for analysis.

-

HPLC-UV Analysis: Analyze the samples using a stability-indicating HPLC-UV method as described above.

-

Data Analysis: Compare the concentration of the parent compound in the cycled samples to a control sample that has been stored continuously at -20 °C or -80 °C.

This protocol assesses the stability of the compound in DMSO over an extended period under different storage conditions.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Storage Conditions: Aliquot the solution into vials and store them under various conditions, such as -20 °C, 4 °C, and room temperature (25 °C), both protected from and exposed to light. To assess the impact of water, parallel samples can be prepared in DMSO containing a known percentage of water (e.g., 10%).[2]

-

Time Points: Designate long-term time points for analysis (e.g., 1, 3, 6, 12 months).

-

HPLC-UV Analysis: At each time point, analyze the samples using a stability-indicating HPLC-UV method.

-

Data Analysis: Determine the percentage of the parent compound remaining relative to the initial concentration.

The following table is a template for presenting stability data. The values are hypothetical and should be replaced with experimental results.

| Condition | Time Point | % Parent Compound Remaining | Observations |

| Room Temp (25 °C) | 48 hours | 98.5 ± 0.5 | No significant degradation |

| Freeze-Thaw (-20 °C) | 10 cycles | 99.1 ± 0.4 | No significant degradation |

| -20 °C | 6 months | 97.8 ± 0.7 | Minor degradation |

| 4 °C | 6 months | 92.3 ± 1.1 | Significant degradation |

| 25 °C | 6 months | 75.4 ± 2.3 | Major degradation |

Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways and to develop a stability-indicating analytical method.[3][4][5] These studies involve exposing this compound to harsh conditions to accelerate its decomposition.

-

Stress Conditions: Expose solutions of this compound (in a suitable solvent, which may or may not be DMSO depending on reactivity) to the following conditions:

-

Acidic: 0.1 M HCl at 60 °C for 24 hours.

-

Basic: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: Solid compound at 80 °C for 48 hours.

-

Photolytic: Solution exposed to UV light (e.g., 254 nm) and visible light for a defined period.

-

-

Analysis: Analyze the stressed samples by HPLC-UV/MS to separate and identify the degradation products.

Mandatory Visualizations

The following diagrams illustrate the workflows for the experimental protocols described in this guide.

Caption: Workflow for determining the kinetic and thermodynamic solubility of this compound in DMSO.

Caption: Workflow for assessing the stability of this compound in DMSO stock solutions.

Caption: Logical relationship for forced degradation studies to determine degradation pathways.

Conclusion

A thorough understanding of the solubility and stability of this compound in DMSO is fundamental for its successful application in drug discovery research. This guide provides a framework of robust experimental protocols for characterizing these critical properties. By implementing these methodologies, researchers can ensure the quality and reliability of their experimental data, leading to more accurate and reproducible results in biological screening and downstream studies. It is recommended that these studies be conducted early in the research and development process to inform formulation strategies and to establish appropriate storage and handling procedures.

References

- 1. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biopharminternational.com [biopharminternational.com]

- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

(3-Chloro-4-iodophenyl)methylurea CAS number and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of (3-Chloro-4-iodophenyl)methylurea, a halogenated arylurea compound. Due to the absence of a registered CAS number and publicly available experimental data for this specific molecule, this document focuses on its predicted chemical properties, a proposed synthetic route based on established methodologies for analogous compounds, and the biological context of structurally similar molecules. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this novel compound in fields such as medicinal chemistry and materials science.

The precursor, 3-chloro-4-iodoaniline, is a known compound and its properties are well-documented.[1][2][3][4][5] The unique substitution pattern of a chlorine and a more reactive iodine atom on the aniline ring makes it a versatile building block in organic synthesis, particularly in cross-coupling reactions where the carbon-iodine bond can be selectively functionalized.[1]

Chemical Properties

This compound (Predicted)

As this compound is not commercially available and lacks published experimental data, its properties have been predicted based on the known properties of structurally similar arylureas.

| Property | Predicted Value | Notes |

| Molecular Formula | C₈H₈ClIN₂O | |

| Molecular Weight | 310.52 g/mol | |

| Appearance | Likely a solid at room temperature | Based on similar substituted phenylureas |

| Melting Point | Estimated 150-200 °C | Highly dependent on crystal lattice energy |

| Boiling Point | > 300 °C (with decomposition) | High molecular weight and polarity suggest a high boiling point |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, acetone) | Typical for arylureas |

Precursor: 3-Chloro-4-iodoaniline

The key starting material for the proposed synthesis is 3-chloro-4-iodoaniline. Its known properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 135050-44-1 | [1][2] |

| Molecular Formula | C₆H₅ClIN | [1][3] |

| Molecular Weight | 253.47 g/mol | [1][3] |

| Appearance | White to amber to dark purple powder/crystal | [1][3] |

| Melting Point | 65-71 °C | [1] |

| Boiling Point | 312.8 °C at 760 mmHg | [1] |

| Flash Point | 143 °C | [1] |

Synthesis of this compound

A common and effective method for the synthesis of N-aryl-N'-methylureas is the reaction of the corresponding aniline with methyl isocyanate. This reaction is typically straightforward and proceeds with high yield.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is a general procedure and may require optimization for this specific substrate.

Materials:

-

3-Chloro-4-iodoaniline

-

Methyl isocyanate

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a clean, dry round-bottom flask, dissolve 3-chloro-4-iodoaniline (1.0 eq.) in the anhydrous aprotic solvent under an inert atmosphere.

-

Stir the solution at room temperature.

-

Slowly add methyl isocyanate (1.0-1.2 eq.) to the stirred solution. An exothermic reaction may be observed.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitor by Thin Layer Chromatography).

-

Upon completion, the product may precipitate out of the solution. If so, it can be collected by filtration.

-

If the product remains in solution, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) to yield pure this compound.

Safety Precautions:

-

Methyl isocyanate is highly toxic and volatile. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Handle all chemicals with care, following standard laboratory safety procedures.

Potential Biological Activity and Applications

While the specific biological activity of this compound is unknown, the broader class of halogenated phenylureas has been investigated for various biological activities. Many aryl urea derivatives are known to exhibit a range of pharmacological effects, including anticancer, antibacterial, and antifungal properties.

Structurally related compounds, such as certain di-substituted phenylureas, are known to act as kinase inhibitors. For instance, Sorafenib, a diaryl urea, is a multi-kinase inhibitor used in cancer therapy. The general mechanism for many such inhibitors involves binding to the ATP-binding pocket of the kinase, thereby preventing phosphorylation and downstream signaling.

Caption: General mechanism of kinase inhibition by arylurea compounds.

The presence of both chlorine and iodine on the phenyl ring of this compound offers interesting possibilities for drug design. The different reactivities of the C-Cl and C-I bonds could be exploited for further derivatization or for specific interactions with biological targets. Research into this and similar molecules could lead to the development of new therapeutic agents. Halogenated phenols and anilines, in general, have been studied for their potential as protein tyrosine kinase inhibitors and for their antioxidant and cytoprotective activities.[6][7]

Conclusion

This compound represents a novel, uncharacterized compound with potential for applications in medicinal chemistry and materials science. This guide provides a theoretical framework for its synthesis and an overview of the potential biological relevance of this class of molecules. The detailed protocols and compiled data on its precursor, 3-chloro-4-iodoaniline, should facilitate further experimental investigation into this promising compound.

References

- 1. 3-Chloro-4-iodoaniline | 135050-44-1 | Benchchem [benchchem.com]

- 2. 3-Chloro-4-iodoaniline | 135050-44-1 | KFA05044 [biosynth.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. 3-Chloro-4-iodoaniline 135050-44-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. 3-Chloro-4-iodoaniline 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. Synthesis and biological activities of new halophenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activity of halophenols as potent antioxidant and cytoprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of (3-Chloro-4-iodophenyl)methylurea as a Putative Kinase Inhibitor: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery and Evaluation of Novel Aryl Urea-Based Kinase Inhibitors.

Abstract

This technical whitepaper explores the discovery and preclinical evaluation of (3-Chloro-4-iodophenyl)methylurea, a novel small molecule with potential as a kinase inhibitor. While specific data for this compound is not publicly available, this guide leverages extensive research on analogous aryl urea-based kinase inhibitors, such as the multi-kinase inhibitor Sorafenib, to construct a comprehensive framework for its investigation. This document details the scientific rationale, synthetic chemistry, key biological assays, and relevant signaling pathways, providing a roadmap for the development of this and similar compounds. All quantitative data from analogous compounds are summarized for comparative analysis, and detailed experimental protocols are provided. Visualizations of key signaling pathways and experimental workflows are presented to facilitate understanding.

Introduction: The Rise of Aryl Urea-Based Kinase Inhibitors

The urea moiety is a privileged scaffold in medicinal chemistry, capable of forming critical hydrogen bond interactions with protein targets.[1] In the realm of oncology, diaryl ureas have emerged as a prominent class of kinase inhibitors, with Sorafenib being a landmark example.[2] These compounds typically target key kinases in oncogenic signaling pathways, such as the RAF-MEK-ERK and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways, thereby inhibiting tumor cell proliferation and angiogenesis.[][4] The hypothetical compound, this compound, shares structural similarities with the core of these inhibitors, suggesting its potential as a kinase inhibitor. The chloro and iodo substitutions on the phenyl ring are expected to influence its binding affinity, selectivity, and pharmacokinetic properties.

Synthetic Chemistry

The synthesis of this compound can be envisioned through a straightforward synthetic route, typical for urea-based compounds. The key steps would involve the preparation of a substituted aniline precursor and its subsequent reaction with a methyl isocyanate.

Synthesis of 3-Chloro-4-iodoaniline

The precursor, 3-chloro-4-iodoaniline, can be synthesized from commercially available starting materials. One potential route involves the iodination of 3-chloroaniline.

Synthesis of this compound

The final compound can be synthesized by reacting 3-chloro-4-iodoaniline with methyl isocyanate in an appropriate solvent.

General Experimental Workflow for Synthesis:

Synthesis workflow for this compound.

Biological Evaluation: Kinase Inhibition Profile

To evaluate the potential of this compound as a kinase inhibitor, a series of in vitro and cell-based assays would be necessary. The primary targets would likely be kinases known to be inhibited by similar aryl urea compounds, such as RAF1, B-RAF, VEGFR-2, and PDGFR-β.

In Vitro Kinase Inhibition Assays

Biochemical assays are crucial for determining the direct inhibitory activity of the compound against purified kinases.[5] These assays measure the extent to which the compound can block the phosphorylation of a substrate by the kinase.

Table 1: Representative IC50 Values for Aryl Urea-Based Kinase Inhibitors

| Kinase Target | Sorafenib IC50 (nM) | Other Aryl Urea Analogs IC50 (nM) |

| RAF1 | 6 | 5 - 50 |

| B-RAF | 22 | 20 - 100 |

| B-RAF (V600E) | 38 | 30 - 150 |

| VEGFR-2 | 90 | 50 - 200 |

| PDGFR-β | 57 | 40 - 250 |

| c-KIT | 68 | 60 - 300 |

| FLT3 | 58 | 50 - 200 |

Note: The IC50 values for "Other Aryl Urea Analogs" are representative ranges from various public sources and are intended for comparative purposes.

Cell-Based Assays

Cell-based assays are essential to assess the compound's activity in a more biologically relevant context.[6][7] These assays can measure the inhibition of downstream signaling pathways and the effect on cell proliferation and viability.

Table 2: Representative Cellular Assay Data for Aryl Urea-Based Kinase Inhibitors

| Cell Line | Assay Type | Endpoint | Sorafenib EC50 (µM) | Other Aryl Urea Analogs EC50 (µM) |

| A431 | p-ERK Inhibition | Western Blot | 0.1 - 1 | 0.2 - 5 |

| HUVEC | Cell Proliferation | BrdU Incorporation | 0.01 - 0.1 | 0.05 - 1 |

| HT-29 | Cell Viability | MTT Assay | 5 - 10 | 2 - 20 |

| MDA-MB-231 | Cell Viability | MTT Assay | 2 - 8 | 1 - 15 |

Note: The EC50 values for "Other Aryl Urea Analogs" are representative ranges from various public sources and are intended for comparative purposes.

Signaling Pathways

The primary signaling pathways likely to be targeted by this compound are the RAF-MEK-ERK and VEGFR pathways.

RAF-MEK-ERK Signaling Pathway

The RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[][8] Mutations in this pathway are common in many cancers.

RAF-MEK-ERK signaling pathway and the point of inhibition.

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) play a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4][9]

VEGFR signaling pathway and the point of inhibition.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a general method for determining the IC50 of a compound against a purified kinase using a radiometric assay.[10][11]

-

Reaction Mixture Preparation : Prepare a reaction buffer containing Tris-HCl, MgCl2, DTT, and the kinase of interest.

-

Compound Dilution : Prepare serial dilutions of this compound in DMSO.

-

Kinase Reaction : In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate (e.g., a specific peptide or protein).

-

Initiation : Initiate the reaction by adding ATP mix containing [γ-32P]ATP.

-

Incubation : Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Termination : Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Detection : Spot the reaction mixture onto a phosphocellulose membrane, wash to remove unincorporated [γ-32P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis : Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Western Blot for p-ERK Inhibition

This protocol outlines a method to assess the inhibition of ERK phosphorylation in a cellular context.

-

Cell Culture : Culture a relevant cancer cell line (e.g., A431) to 70-80% confluency.

-

Serum Starvation : Serum-starve the cells for 12-24 hours to reduce basal signaling.

-

Compound Treatment : Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).

-

Stimulation : Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 10 minutes) to induce ERK phosphorylation.

-

Cell Lysis : Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting : Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-ERK (p-ERK) and total ERK.

-

Detection : Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.

-

Densitometry Analysis : Quantify the band intensities and normalize the p-ERK signal to the total ERK signal to determine the extent of inhibition.

Workflow for Western Blot Analysis:

Experimental workflow for p-ERK Western Blot analysis.

Conclusion and Future Directions

While this compound remains a hypothetical kinase inhibitor at present, the established principles of drug discovery for aryl urea-based compounds provide a clear and robust path for its evaluation. The structural alerts within this molecule, namely the halogenated phenylurea core, strongly suggest potential activity against key oncogenic kinases. The experimental protocols and pathway analyses detailed in this guide offer a comprehensive framework for initiating a drug discovery program centered on this and related novel chemical entities. Future research should focus on the synthesis and in vitro screening of this compound, followed by cell-based assays to confirm its mechanism of action and antiproliferative effects. Lead optimization, focusing on the modification of the substitution pattern, will be crucial for enhancing potency, selectivity, and pharmacokinetic properties, with the ultimate goal of identifying a clinical candidate.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and antitumor activities of novel bis-aryl ureas derivatives as Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cusabio.com [cusabio.com]

- 5. reactionbiology.com [reactionbiology.com]

- 6. inits.at [inits.at]

- 7. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]

- 8. Mechanistic principles of RAF kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro protein kinase assay [bio-protocol.org]

- 11. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

Early-stage research on (3-Chloro-4-iodophenyl)methylurea derivatives

An In-depth Technical Guide to Early-Stage Research on (3-Chloro-4-iodophenyl)methylurea Derivatives

This technical guide provides a comprehensive overview of the early-stage research and development of this compound derivatives. The core focus of this document is to furnish researchers, scientists, and drug development professionals with detailed information on the synthesis, biological evaluation, and mechanistic insights of these compounds, which are often investigated as analogs of the multi-kinase inhibitor, Sorafenib.

Introduction

This compound derivatives represent a significant scaffold in medicinal chemistry, primarily explored for their potential as anti-cancer agents. These compounds are structurally related to Sorafenib, a drug approved for the treatment of advanced renal cell carcinoma and unresectable hepatocellular carcinoma. The core chemical structure consists of a urea moiety linking a substituted phenyl ring to another aromatic or heteroaromatic system. Early-stage research has largely focused on modifying the peripheral substituents of this core structure to enhance anti-proliferative activity and explore the structure-activity relationship (SAR).

Synthetic Methodologies

The synthesis of this compound derivatives typically involves a multi-step reaction sequence. A general workflow for the synthesis is outlined below, followed by a detailed experimental protocol.

General Synthetic Workflow

The synthesis generally commences with the preparation of a key amine intermediate, which is then reacted with an isocyanate to form the final urea derivative.

Caption: General workflow for the synthesis of this compound derivatives.

Detailed Experimental Protocols

The following protocols are based on methodologies described in the synthesis of Sorafenib analogs.[1][2]

Step 1: Synthesis of 4-chloropyridine-2-carbonyl chloride hydrochloride (1) Picolinic acid is reacted with thionyl chloride. The reaction mixture is heated, leading to the formation of the acid chloride with concurrent chlorination of the pyridine ring at the 4-position.[1]

Step 2: Synthesis of 4-chloro-pyridine-2-carboxamides (2a-e) The acid chloride (1) is then amidated using various primary amines (e.g., cyclopentylamine, cyclohexylamine) to yield the corresponding amides.[1]

Step 3: Synthesis of 4-(4-aminophenoxy)-pyridine-2-carboxamides (3a-e) The chloro-substituted pyridine amides (2a-e) undergo a nucleophilic aromatic substitution reaction with 4-aminophenol in the presence of a base like potassium tert-butoxide to afford the key amine intermediates.[1]

Step 4: Synthesis of 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-phenoxy]-pyridine-2-carboxamides (4a-e) The final urea derivatives are synthesized by reacting the amine intermediates (3a-e) with 4-chloro-3-(trifluoromethyl)phenyl isocyanate in a suitable solvent.[1]

Biological Activity and Data

The primary biological activity evaluated for these derivatives is their anti-proliferative effect on various cancer cell lines. The data is typically presented as IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Anti-proliferative Activity of Sorafenib Analogs

The following table summarizes the IC50 values of several this compound derivatives against different human cancer cell lines.

| Compound | Modification | Cell Line | IC50 (µmol/L) | Reference |

| 3c | Bioisosteric modification | Hela | - | [3] |

| 3d | Bioisosteric modification | Hela | 0.56 ± 0.04 | [3] |

| 3h | Bioisosteric modification | Hela | - | [3] |

| 3n | Bioisosteric modification | Hela | - | [3] |

| 3r | Bioisosteric modification | Hela | - | [3] |

| 3z | Bioisosteric modification | Hela | - | [3] |

| 3t | Bioisosteric modification | H1975 | 2.34 ± 0.07 | [3] |

| 3v | Bioisosteric modification | A549 | 1.35 ± 0.03 | [3] |

| 4a | Amide modification | Various | 1-4.3 | [1][2] |

| 4b | Amide modification | Various | 1-4.3 | [1][2] |

| 4b | Small NH substitution | HepG2 | More potent than Sorafenib | [4][5] |

| 4c | Amide modification | Various | 1-4.3 | [1][2] |

| 4d | Amide modification | Various | 1-4.3 | [1][2] |

| 4e | Amide modification | Various | 1-4.3 | [1][2] |

Cytotoxicity and Anti-metabolic Studies

The anti-proliferative effects of these compounds are often assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[4][5] This assay measures the metabolic activity of cells, which is an indicator of cell viability. Some studies have also investigated the anti-metabolic potential of these derivatives by measuring their inhibitory effects on the incorporation of thymidine (DNA synthesis), uridine (RNA synthesis), and leucine (protein synthesis).[1] The results indicated that the more potent anti-proliferative compounds also strongly inhibited DNA, RNA, and protein synthesis.[1]

Mechanism of Action

This compound derivatives, particularly Sorafenib analogs, are believed to exert their anti-cancer effects by inhibiting multiple protein kinases involved in tumor cell proliferation and angiogenesis.

Inhibition of Kinase Signaling Pathways

These compounds are designed to target serine/threonine and receptor tyrosine kinases. A key pathway inhibited by Sorafenib and its analogs is the Raf/MEK/ERK signaling cascade. Additionally, some derivatives have shown inhibitory activity against other kinases such as JNK1.[6][7]

Caption: Inhibition of Raf-1 and JNK1 signaling pathways by the derivatives.

The dual inhibition of Raf1 and JNK1 is a promising strategy for anti-tumor treatment. One study identified a compound, 1-(3-chloro-4-(6-ethyl-4-oxo-4H-chromen-2-yl)phenyl)-3-(4-chloro-phenyl)urea (3d), that showed significant inhibition of both Raf1 and JNK1.[6] This compound also inhibited the proliferation of HepG2 cells with an IC50 of 8.3 µM and exhibited lower toxicity against normal liver cell lines.[6]

Conclusion and Future Directions

has demonstrated their potential as potent anti-cancer agents. The modular nature of their synthesis allows for extensive structure-activity relationship studies, which have already yielded compounds with improved efficacy compared to the parent drug, Sorafenib, in certain cancer cell lines. Future research should focus on optimizing the pharmacokinetic properties of these derivatives, further elucidating their kinase inhibitory profiles, and evaluating their in vivo efficacy and safety in preclinical models. The development of derivatives with dual or multiple kinase inhibitory activities remains a promising avenue for overcoming drug resistance and improving therapeutic outcomes in cancer treatment.

References

- 1. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kuleuven.limo.libis.be [kuleuven.limo.libis.be]